molecular formula C8H7ClN4O3 B2594059 (6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 878713-16-7

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B2594059
CAS No.: 878713-16-7
M. Wt: 242.62
InChI Key: QMZGDRDIXJTJCK-UHFFFAOYSA-N
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Description

(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid is a useful research compound. Its molecular formula is C8H7ClN4O3 and its molecular weight is 242.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Reactions involving related triazolopyrimidine derivatives lead to the formation of compounds with potential as intermediates in pharmaceutical synthesis. For instance, the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles in acetic acid produces derivatives that are valuable for further chemical transformations, potentially leading to novel drug discoveries (Britsun et al., 2006).

Mechanistic Studies in Organic Chemistry

Research on isomerizations akin to the Dimroth rearrangement offers insights into the formation of s-triazolo[1,5-c]pyrimidines from their [4,3-c] isomers, illustrating the versatility of triazolopyrimidine compounds in organic synthesis and the potential for creating diverse molecular structures (Brown & Nagamatsu, 1978).

Novel Drug Synthesis and Antimalarial Activity

The synthesis of amino derivatives of triazolopyrimidine highlights the methodological advancements in creating compounds with potential antimalarial properties. These studies underscore the importance of triazolopyrimidines in medicinal chemistry, particularly in the development of treatments for infectious diseases (Vas’kevich et al., 2006).

Applications in Electrochemical Studies

Electrochemical studies on related compounds, such as the redox conversions of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine monohydrate, offer potential applications in the development of antiviral drugs. These findings demonstrate the role of electrochemical methods in studying the pharmacological properties of triazolopyrimidines (Ivoilova et al., 2021).

Properties

IUPAC Name

2-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O3/c1-3-6(9)7(16)13-8(10-3)11-4(12-13)2-5(14)15/h2H2,1H3,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZGDRDIXJTJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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